Tert-butyl (3-cyanocyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-cyanocyclopentyl)carbamate: is a chemical compound with the molecular formula C11H18N2O2 . It is also known by its systematic name, Carbamic acid, [(1S,3S)-3-cyanocyclopentyl]-, 1,1-dimethylethyl ester . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanocyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl bromides and commercially available tert-butyl carbamate using a combination of palladium catalysts and specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong acids like trifluoroacetic acid or bases like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (3-cyanocyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .
Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups during complex synthetic processes is crucial in the development of drugs and other therapeutic agents .
Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanocyclopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions. This process is essential in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness: Tert-butyl (3-cyanocyclopentyl)carbamate is unique due to its specific structure, which includes a cyanocyclopentyl group. This structural feature imparts distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group under mild conditions and its compatibility with various synthetic processes make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-cyanocyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUKLMWDVACRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.